Cas no 1363166-21-5 (Ethyl 4-Boc-2-homomorpholinecarboxylate)

Ethyl 4-Boc-2-homomorpholinecarboxylate 化学的及び物理的性質
名前と識別子
-
- 4-tert-Butyl 2-ethyl 1,4-oxazepane-2,4-dicarboxylate
- 4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate
- Ethyl 4-Boc-2-homomorpholinecarboxylate
- 6771AJ
- Ethyl4-Boc-2-homomorpholinecarboxylate
- SY018265
- AKOS022184131
- 4-(Tert-butyl) 2-ethyl 1,4-oxazepane-2,4-dicarboxylate
- MFCD21364423
- AC1851
- DB-319449
- AMY20492
- 1363166-21-5
- 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
- DTXSID401123180
- CS-11376
- CS-0445482
- O4-tert-butyl O2-ethyl 1,4-oxazepane-2,4-dicarboxylate
-
- MDL: MFCD21364423
- インチ: 1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
- InChIKey: NFMNWHFTGYMZQU-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])C(=O)OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 273.15800
- どういたいしつりょう: 273.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.099
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 346.7±42.0℃/760mmHg
- フラッシュポイント: 69.0±10.2 °C
- PSA: 65.07000
- LogP: 1.51340
- じょうきあつ: 1.2±0.3 mmHg at 25°C
Ethyl 4-Boc-2-homomorpholinecarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-Boc-2-homomorpholinecarboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4-Boc-2-homomorpholinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470451-5g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | 5g |
£1742.00 | 2023-08-31 | ||
Apollo Scientific | OR470451-250mg |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | 250mg |
£210.00 | 2023-08-31 | ||
Alichem | A449039276-1g |
4-tert-Butyl 2-ethyl 1,4-oxazepane-2,4-dicarboxylate |
1363166-21-5 | 95% | 1g |
626.20 USD | 2021-05-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018265-0.25g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | >95% | 0.25g |
¥749.00 | 2024-07-10 | |
Ambeed | A727557-1g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | 95+% | 1g |
$296.0 | 2024-04-24 | |
eNovation Chemicals LLC | D691881-0.1g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | >95% | 0.1g |
$120 | 2025-02-22 | |
eNovation Chemicals LLC | D691881-5g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | >95% | 5g |
$985 | 2025-02-25 | |
eNovation Chemicals LLC | D691881-1g |
Ethyl 4-Boc-2-homomorpholinecarboxylate |
1363166-21-5 | >95% | 1g |
$385 | 2025-02-22 | |
abcr | AB526485-250 mg |
Ethyl 4-boc-2-homomorpholinecarboxylate; . |
1363166-21-5 | 250MG |
€218.80 | 2023-04-17 | ||
Chemenu | CM200294-1g |
4-tert-Butyl 2-ethyl 1,4-oxazepane-2,4-dicarboxylate |
1363166-21-5 | 95% | 1g |
$326 | 2022-06-13 |
Ethyl 4-Boc-2-homomorpholinecarboxylate 関連文献
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
Ethyl 4-Boc-2-homomorpholinecarboxylateに関する追加情報
Research Brief on Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS: 1363166-21-5): Recent Advances and Applications
Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS: 1363166-21-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique structural properties and versatility in chemical transformations. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential in drug discovery.
One of the most notable advancements in the use of Ethyl 4-Boc-2-homomorpholinecarboxylate is its role in the synthesis of morpholine derivatives, which are widely recognized for their pharmacological activities. Recent publications have demonstrated its efficacy as a building block in the construction of complex molecules, particularly those targeting central nervous system (CNS) disorders. Researchers have successfully utilized this compound to develop potent inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In addition to its applications in CNS drug development, Ethyl 4-Boc-2-homomorpholinecarboxylate has also been employed in the synthesis of anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the design of small-molecule inhibitors targeting specific oncogenic pathways. The study highlighted the compound's ability to enhance the bioavailability and metabolic stability of the resulting drug candidates, making it a valuable tool in oncology research.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of Ethyl 4-Boc-2-homomorpholinecarboxylate to improve yield and purity. Advances in catalytic methods, such as the use of palladium-catalyzed reactions, have significantly streamlined its synthesis, reducing the need for hazardous reagents and minimizing environmental impact. These improvements are expected to facilitate broader adoption of this compound in both academic and industrial settings.
Looking ahead, the potential of Ethyl 4-Boc-2-homomorpholinecarboxylate in drug discovery remains vast. Ongoing research is exploring its utility in the development of next-generation antibiotics and antiviral agents, particularly in response to the growing threat of antimicrobial resistance. Furthermore, its compatibility with green chemistry principles positions it as a sustainable option for future pharmaceutical manufacturing.
In conclusion, Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS: 1363166-21-5) continues to be a pivotal compound in the field of medicinal chemistry, with its applications expanding across various therapeutic areas. The latest research underscores its versatility, efficacy, and potential for innovation, making it a subject of enduring interest for researchers and industry professionals alike.
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